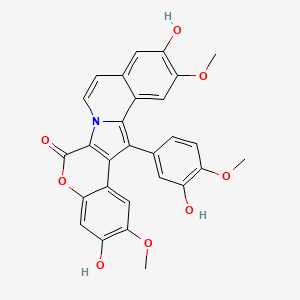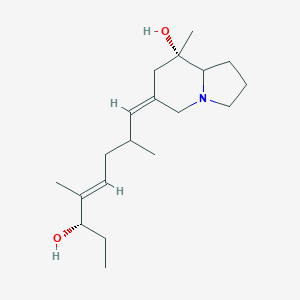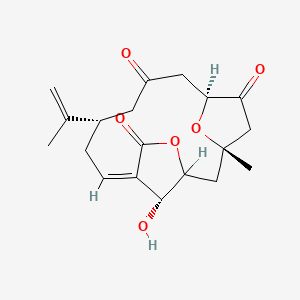
6-(3,6-Dihydro-2-oxo-2H-1,3,4-thiadiazin-5-yl)-3,4-dihydro-2(1H)-quinolinone
Descripción general
Descripción
Y-20487 es un fármaco de molécula pequeña desarrollado inicialmente por Mitsubishi Tanabe Pharma Corporation. Es conocido por su función como inhibidor de las fosfodiesterasas 3',5'-cíclicas-AMP, que son enzimas implicadas en la degradación del monofosfato de adenosina cíclico. Este compuesto se ha estudiado principalmente por sus posibles aplicaciones terapéuticas en enfermedades cardiovasculares, en particular la insuficiencia cardíaca .
Métodos De Preparación
La síntesis de Y-20487 implica varios pasos, comenzando con la preparación de la estructura central de quinolinona. La ruta sintética suele incluir los siguientes pasos:
Formación del núcleo de quinolinona: El núcleo de quinolinona se sintetiza mediante una serie de reacciones que implican la ciclación de precursores apropiados.
Introducción del grupo tiadiazinilo: El grupo tiadiazinilo se introduce mediante una reacción con un derivado de tiadiazina adecuado.
Modificaciones finales: Los pasos finales implican modificaciones para lograr los grupos funcionales deseados y optimizar la actividad del compuesto.
Los métodos de producción industrial para Y-20487 probablemente implicarían escalar estas rutas sintéticas asegurando la pureza y la consistencia del producto final.
Análisis De Reacciones Químicas
Y-20487 experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar varios productos de oxidación.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en Y-20487.
Sustitución: El compuesto puede experimentar reacciones de sustitución, donde átomos o grupos específicos son reemplazados por otros.
Los reactivos y las condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .
Aplicaciones Científicas De Investigación
Química: En química, Y-20487 se utiliza como una herramienta para estudiar la inhibición de las fosfodiesterasas 3',5'-cíclicas-AMP y su papel en las vías de señalización celular.
Biología: En la investigación biológica, el compuesto se utiliza para investigar los efectos de la acumulación de monofosfato de adenosina cíclico en las funciones celulares.
Mecanismo De Acción
Y-20487 ejerce sus efectos inhibiendo las fosfodiesterasas 3',5'-cíclicas-AMP, lo que lleva a una acumulación de monofosfato de adenosina cíclico dentro de las células. Esta acumulación activa la proteína quinasa dependiente del monofosfato de adenosina cíclico, que fosforila varias proteínas diana implicadas en la contracción del músculo cardíaco.
Comparación Con Compuestos Similares
Y-20487 es similar a otros inhibidores de la fosfodiesterasa, como la milrinona y la rolipram. Sin embargo, tiene propiedades únicas que lo distinguen de estos compuestos:
Otros compuestos similares incluyen la isobutylmetilxantina y la Ro 20-1724, que también inhiben las fosfodiesterasas, pero tienen diferentes perfiles de selectividad y estructuras químicas .
Propiedades
IUPAC Name |
5-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-3,6-dihydro-1,3,4-thiadiazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2S/c16-11-4-2-7-5-8(1-3-9(7)13-11)10-6-18-12(17)15-14-10/h1,3,5H,2,4,6H2,(H,13,16)(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPSCFGHRUEFFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)C3=NNC(=O)SC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60146170 | |
| Record name | 6-(3,6-Dihydro-2-oxo-2H-1,3,4-thiadiazin-5-yl)-3,4-dihydro-2(1H)-quinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60146170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103969-58-0 | |
| Record name | 6-(3,6-Dihydro-2-oxo-2H-1,3,4-thiadiazin-5-yl)-3,4-dihydro-2(1H)-quinolinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103969580 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-(3,6-Dihydro-2-oxo-2H-1,3,4-thiadiazin-5-yl)-3,4-dihydro-2(1H)-quinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60146170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[[5-[3-(2,6-Dimethyl-cyclohexyl)-ureido]-2-(3,3-dimethyl-2-oxo-butyl)-6,6-dimethyl-4-oxo-heptanoylamino]-(1-ethyl-2,2-dimethyl-propylcarbamoyl)-methyl]-cyclopentanecarboxylic acid](/img/structure/B1240429.png)

![1,1-dimethyl-3-[[(Z)-1-pyridin-2-ylethylideneamino]carbamothioylamino]thiourea](/img/structure/B1240435.png)
![(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol](/img/structure/B1240436.png)





![[(5Z,8E,13Z)-12-Acetyloxy-1,11,21-trihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-25-yl] 3-methylbutanoate](/img/structure/B1240448.png)
![(6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5R)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-1,2,4-triol](/img/structure/B1240449.png)



